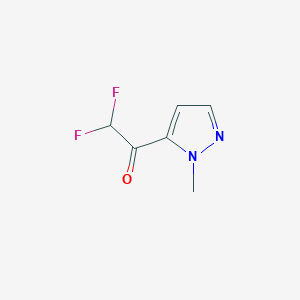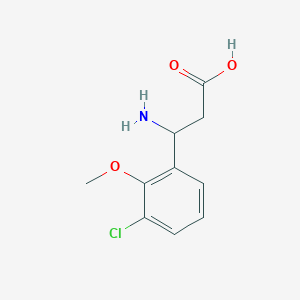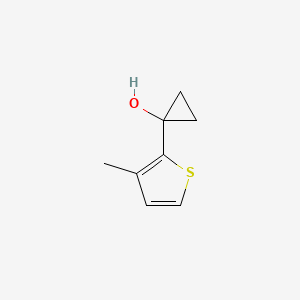
Methyl 3-(azidomethyl)-4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(azidomethyl)-4-methoxybenzoate is an organic compound that belongs to the class of azides. Azides are known for their high reactivity, making them valuable intermediates in organic synthesis. This compound features a benzoate ester with an azidomethyl group at the 3-position and a methoxy group at the 4-position. Its unique structure allows it to participate in a variety of chemical reactions, making it useful in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(azidomethyl)-4-methoxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Esterification: The 4-methoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-methoxybenzoate.
Azidation: The methyl 4-methoxybenzoate is then subjected to a nucleophilic substitution reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azidomethyl group at the 3-position.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: Methyl 3-(azidomethyl)-4-methoxybenzoate undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) iodide as a catalyst in combination with a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted Benzoates: Formed from substitution reactions.
科学的研究の応用
Methyl 3-(azidomethyl)-4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in the study of biological pathways involving azide groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as cross-linked polymers.
作用機序
The mechanism of action of Methyl 3-(azidomethyl)-4-methoxybenzoate is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are known for their stability and biological activity. Additionally, the azide group can be reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
類似化合物との比較
Methyl 3-(azidomethyl)benzoate: Lacks the methoxy group at the 4-position.
Methyl 4-methoxybenzoate: Lacks the azidomethyl group at the 3-position.
Methyl 3-(azidomethyl)-benzoate: Similar structure but without the methoxy group.
Uniqueness: Methyl 3-(azidomethyl)-4-methoxybenzoate is unique due to the presence of both the azidomethyl and methoxy groups, which confer distinct reactivity and properties. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to similar compounds.
特性
分子式 |
C10H11N3O3 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
methyl 3-(azidomethyl)-4-methoxybenzoate |
InChI |
InChI=1S/C10H11N3O3/c1-15-9-4-3-7(10(14)16-2)5-8(9)6-12-13-11/h3-5H,6H2,1-2H3 |
InChIキー |
YKMPYFDVOPPTCM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)

